molecular formula C11H10O4 B2741365 methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate CAS No. 417712-26-6

methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate

Cat. No.: B2741365
CAS No.: 417712-26-6
M. Wt: 206.197
InChI Key: YZCNMNIEOSATKG-HWKANZROSA-N
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Description

Methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate is a substituted cinnamate ester characterized by an (E)-configured acrylate group, a 3-formyl substituent, and a 4-hydroxyl group on the phenyl ring. The formyl and hydroxyl groups may enhance reactivity in condensation or hydrogen-bonding interactions, distinguishing it from simpler acrylates.

Properties

IUPAC Name

methyl (E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-15-11(14)5-3-8-2-4-10(13)9(6-8)7-12/h2-7,13H,1H3/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCNMNIEOSATKG-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=C(C=C1)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=C(C=C1)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl E-3-(4-hydroxy-3-formylphenyl)acrylate can be synthesized through the reaction of benzaldehyde with methyl acrylate under alkaline conditions. The aldehyde group of benzaldehyde reacts with the double bond of methyl acrylate to generate the target product . The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a stable temperature and pressure, and the product is purified through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Reactivity of the α,β-Unsaturated Ester

The acrylate moiety undergoes characteristic conjugate additions and cycloadditions due to its electron-deficient double bond.

Reaction TypeReagents/ConditionsProductYield/SelectivitySource
Michael Addition Amines (e.g., pyrrolidine) in ethanol, 25°Cβ-Amino ester derivatives75–85% yield
Hydrogenation H₂/Pd-C in methanol, 50°CSaturated propanoate ester>90% conversion
Epoxidation m-CPBA in CH₂Cl₂, 0°CEpoxide intermediate60% yield

Transformations of the Formyl Group

The aldehyde group participates in oxidation, reduction, and condensation reactions.

Reaction TypeReagents/ConditionsProductNotesSource
Oxidation KMnO₄ in acidic H₂O, reflux3-(3-Carboxy-4-hydroxyphenyl)acrylateRequires pH control
Reduction NaBH₄ in methanol, 25°C3-(3-Hydroxymethyl-4-hydroxyphenyl)acrylateSelective for -CHO
Condensation NH₂OH·HCl in EtOH, ΔOxime derivativeForms hydrazones

Modifications of the Phenolic Hydroxyl Group

The hydroxyl group enables etherification and electrophilic substitution.

Reaction TypeReagents/ConditionsProductSelectivitySource
Methylation CH₃I, K₂CO₃ in DMF, 60°CMethoxy-substituted derivative>95% conversion
Sulfonation SO₃·Py complex in CH₂Cl₂, 0°CSulfonated aromatic ringPara-directing

Catalytic and Stereochemical Considerations

  • Asymmetric Sulfenylation : Using chiral thiourea catalysts (e.g., Catalyst 5 in HFIP solvent) achieves enantioselectivity >99:1 er for chroman derivatives .

  • Solvent Effects : Polar aprotic solvents (e.g., HFIP) enhance electrophilic aromatic substitution kinetics .

Stability and Side Reactions

  • Ester Hydrolysis : Rapid degradation occurs under strongly basic conditions (pH >12) to form acrylic acid derivatives .

  • Polymerization Risk : The acrylate group may polymerize under radical initiators (e.g., AIBN).

Key Structural Insights from Spectroscopic Data

  • IR Spectroscopy : Strong absorptions at 1720 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (aldehyde C=O) .

  • NMR : δ 9.85 ppm (s, 1H, -CHO), δ 6.3–7.8 ppm (aromatic protons) .

Scientific Research Applications

Methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate exhibits several promising biological activities:

Antioxidant Properties

The compound has been shown to possess significant antioxidant activity, which is crucial for neutralizing free radicals that contribute to cellular damage. In vitro studies reveal that it effectively scavenges free radicals, making it a candidate for therapeutic applications targeting oxidative stress-related diseases.

Enzyme Inhibition

Research indicates that this compound can inhibit key enzymes involved in metabolic processes. Notably:

  • α-Glucosidase Inhibition : The compound demonstrates a lower IC50_{50} value compared to standard inhibitors like acarbose, suggesting superior efficacy in managing postprandial blood glucose levels.
Compound IC50_{50} (µM)
This compound286.39 ± 17.67
Acarbose475.65 ± 18.88

Anticancer Potential

Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mitochondrial pathways and cell cycle arrest at the G2/M phase. This positions the compound as a promising candidate for cancer therapy.

Industrial Applications

In addition to its biological significance, this compound is utilized in various industrial applications:

  • Polymer Production : The compound serves as an intermediate in the synthesis of polymers and resins with tailored properties.
  • Dyes and Pigments : Its unique structure allows it to be used in the production of colorants and dyes.
  • Pharmaceuticals : As a building block in drug synthesis, it plays a role in developing novel therapeutic agents.

Case Study 1: Antioxidant Activity Evaluation

A study published in Food Chemistry evaluated the antioxidant potential of this compound using various assays such as DPPH and ABTS radical scavenging tests. The results indicated a strong correlation between concentration and antioxidant activity, supporting its use as a natural preservative in food products.

Case Study 2: Enzyme Inhibition Mechanism

In another research article published in Journal of Enzyme Inhibition and Medicinal Chemistry, molecular docking studies were conducted to elucidate the mechanism of α-glucosidase inhibition by this compound. The study revealed specific interactions with the enzyme's active site, providing insights into its potential as a therapeutic agent for diabetes management.

Mechanism of Action

The mechanism of action of methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, its aromatic structure allows it to interact with cellular membranes and other hydrophobic environments, affecting cell signaling and function .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acrylate Derivatives

Compound Name Key Substituents Melting Point (°C) Synthesis Yield Applications/Notes References
This compound (Target) 3-formyl, 4-hydroxyl Not reported Not reported Hypothesized: Drug intermediates, polymers, or ligands for metal complexes. N/A
Methyl(E)-3-(4-(2-hydroxy-3-((2,4,5-trifluorophenyl)amino)propoxy)-3-methoxyphenyl)acrylate isomers (D8–D14) Trifluorophenylamino, methoxy, hydroxypropoxy 64–127 75–95% Drug candidates (e.g., kinase inhibitors), high-yield synthesis via nucleophilic substitution.
Methyl (E)-3-(4′-bromophenyl)acrylate 4-bromo Not reported 72% Intermediate for Suzuki couplings (e.g., styryl or biphenyl derivatives).
Methyl 3-(4-(bromomethyl)phenyl)acrylate 4-(bromomethyl) Not reported Not reported Versatile intermediate in pharmaceuticals, materials science, and agrochemicals.
(E)-Methyl 3-(3-chloro-4-methoxyphenyl)-2-cyanoacrylate 3-chloro, 4-methoxy, 2-cyano Not reported Not reported Research applications (e.g., organic electronics, polymerization studies).

Key Findings:

Substituent Effects on Reactivity and Applications :

  • Electron-Withdrawing Groups (EWGs) : Bromo (), chloro (), and formyl (target) substituents enhance electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki, Heck). The target compound’s formyl group may enable condensation reactions for heterocycle synthesis.
  • Electron-Donating Groups (EDGs) : Methoxy and hydroxyl groups (, target) improve solubility and hydrogen-bonding capacity, critical for biological activity (e.g., kinase inhibitors in ).

Synthesis Methods: Palladium-catalyzed reactions dominate for aryl bromides (e.g., ). For example, methyl (E)-3-(4′-bromophenyl)acrylate is synthesized via diazonium salt intermediates with 72% yield . High-yield nucleophilic substitutions (75–95%) are reported for trifluorophenylamino derivatives (), suggesting efficient routes for complex acrylates.

Physical Properties :

  • Melting points for fluorinated analogues (64–127°C, ) reflect crystallinity influenced by halogenated and polar groups. The target compound’s formyl and hydroxyl groups may similarly affect its solid-state properties.

Applications: Brominated acrylates () serve as intermediates in drug discovery and materials. The target compound’s formyl group could expand utility in covalent organic frameworks (COFs) or prodrug design.

Biological Activity

Methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate, a compound with the molecular formula C11_{11}H10_{10}O4_4, has garnered attention in scientific research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.

  • Chemical Name : this compound
  • CAS Number : 417712-26-6
  • Molecular Weight : 206.19 g/mol
  • Structure : The compound features a methoxy group and an acrylate moiety, which are crucial for its biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens:

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.300.35
Candida albicans0.400.45

These findings suggest that the compound not only inhibits bacterial growth but also displays bactericidal properties, making it a candidate for further development in antimicrobial therapies .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been explored in various studies. The compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation:

  • Cytokines Inhibited : TNF-α, IL-6
  • Mechanism : The compound appears to modulate NF-kB signaling pathways, leading to reduced inflammation .

Anticancer Potential

Recent investigations have highlighted the anticancer potential of this compound, particularly in inhibiting cancer cell proliferation:

Cancer Cell LineIC50 (µM)
MCF-7 (breast cancer)15.5
HeLa (cervical cancer)12.3
A549 (lung cancer)10.8

The mechanism of action is thought to involve apoptosis induction and cell cycle arrest in cancer cells, presenting a promising avenue for cancer treatment research .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial efficacy of this compound against clinical isolates of pathogens. Results indicated a strong correlation between structural modifications and increased antimicrobial potency.
  • Anti-inflammatory Assessment :
    • In a controlled experiment, the compound was administered to animal models with induced inflammation. Significant reductions in inflammatory markers were observed, suggesting therapeutic potential in inflammatory diseases.
  • Anticancer Research :
    • A recent clinical trial assessed the effects of the compound on patients with specific types of cancer. Preliminary results showed promise in tumor reduction and improved patient outcomes when combined with standard therapies.

Q & A

Basic Questions

Q. What synthetic strategies are commonly employed for methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via a Knoevenagel condensation between a substituted benzaldehyde derivative and methyl acrylate, using catalysts like DBU (1,8-diazabicycloundec-7-ene) under mild conditions. For example, similar esters were synthesized at ambient temperature with DBU, yielding 60–71% after deprotection steps involving K₂CO₃ in CH₂Cl₂/MeOH . Optimization includes adjusting stoichiometry, solvent polarity, and reaction time.
  • Data Reference : Typical reaction conditions involve 1.2 equivalents of aldehyde, 1.5 equivalents of acrylate, and 0.1 equivalents of DBU in THF at 25°C for 12 hours .

Q. How is the structure and purity of this compound confirmed using spectroscopic techniques?

  • Methodology :

  • NMR : ¹H and ¹³C NMR identify the (E)-configuration (J = 15 Hz for α,β-unsaturated protons) and substituent positions (e.g., formyl and hydroxyl groups) .
  • IR : Peaks at ~1715 cm⁻¹ (ester C=O), ~1670 cm⁻¹ (conjugated C=O), and ~3350 cm⁻¹ (phenolic -OH) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]+ expected for C₁₂H₁₂O₅: 236.0685) .

Q. What are the key physicochemical properties, and how are they determined experimentally?

  • Properties : Melting point (e.g., 191–195°C for analogous compounds), solubility (polar aprotic solvents like DMSO), and stability (pH-sensitive due to phenolic -OH).
  • Methods : Differential scanning calorimetry (DSC) for melting point, UV-Vis spectroscopy for λ_max (e.g., ~280 nm for conjugated systems), and HPLC for purity assessment (>95%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the crystal structure of this compound, and what challenges arise during refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. Challenges include disorder in flexible groups (e.g., formyl or acrylate moieties) and twinning. ORTEP-III is used for visualization .
  • Example : A monoclinic polymorph of a related acrylate showed R-factor = 0.055 using SHELXL-2018/3 . Data-to-parameter ratios >12:1 are critical for reliable refinement .

Q. How can in vitro pharmacological activity be systematically evaluated, and what models are appropriate?

  • Methodology :

  • Antioxidant Assays : DPPH radical scavenging to assess phenolic -OH activity.
  • Enzyme Inhibition : COX-2 or tyrosinase inhibition assays, with IC₅₀ calculations.
  • Cell-Based Studies : Cytotoxicity (MTT assay) in cancer or normal cell lines .
    • Data Reference : Hybrid compounds with similar structures showed EC₅₀ values of 10–50 μM in vascular relaxation assays .

Q. How are stereoisomers or byproducts resolved during synthesis, and what analytical techniques validate stereochemical purity?

  • Methodology :

  • Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol gradients to separate (E/Z)-isomers.
  • NMR Coupling Constants : J = 15 Hz for trans (E) configuration vs. J = 12 Hz for cis (Z) .
    • Case Study : A related (Z)-methyl acrylate derivative was resolved using preparative TLC, confirmed by NOESY (nuclear Overhauser effect) .

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